Cas no 478047-64-2 (1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethan-1-one)
1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[2-(2,5-DICHLOROPHENOXY)-4-METHYL-5-PYRIMIDINYL]-1-ETHANONE
- 1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethan-1-one
- Ethanone, 1-[2-(2,5-dichlorophenoxy)-4-methyl-5-pyrimidinyl]-
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1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 4R-1140-1MG |
1-[2-(2,5-dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone |
478047-64-2 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 4R-1140-5MG |
1-[2-(2,5-dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone |
478047-64-2 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 4R-1140-10MG |
1-[2-(2,5-dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone |
478047-64-2 | >90% | 10mg |
£48.00 | 2025-02-09 | |
| Key Organics Ltd | 4R-1140-0.5G |
1-[2-(2,5-dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone |
478047-64-2 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 4R-1140-1G |
1-[2-(2,5-dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone |
478047-64-2 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | 4R-1140-5G |
1-[2-(2,5-dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone |
478047-64-2 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | 4R-1140-10G |
1-[2-(2,5-dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone |
478047-64-2 | >90% | 10g |
£5775.00 | 2025-02-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00879161-1g |
1-(2-(2,5-Dichlorophenoxy)-4-methylpyrimidin-5-yl)ethan-1-one |
478047-64-2 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| A2B Chem LLC | AI73659-1mg |
1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethan-1-one |
478047-64-2 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI73659-5mg |
1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethan-1-one |
478047-64-2 | >90% | 5mg |
$214.00 | 2024-04-19 |
1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethan-1-one Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethan-1-one
Introduction to 1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethan-1-one (CAS No. 478047-64-2)
The compound 1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethan-1-one, identified by its CAS number 478047-64-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a pyrimidine core and chloro-substituted phenyl group, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The structural motifs present in this compound suggest functionalities that could be exploited in the development of novel therapeutic agents.
Recent research in the area of heterocyclic compounds has highlighted the importance of pyrimidine derivatives in medicinal chemistry due to their broad spectrum of biological activities. Pyrimidines are fundamental scaffolds in many pharmacologically active molecules, including antiviral, anticancer, and antimicrobial agents. The presence of a methylpyrimidine ring in this compound not only contributes to its structural complexity but also opens up possibilities for further derivatization and optimization.
The 2,5-dichlorophenoxy substituent is another critical feature of this molecule. Chloro substituents are frequently incorporated into drug candidates due to their ability to enhance binding affinity and metabolic stability. In the context of this compound, the dichlorophenoxy group may play a pivotal role in modulating the pharmacokinetic properties of any derivative formed from it. This aspect makes it a valuable building block for synthetic chemists aiming to develop next-generation pharmaceuticals.
Current advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of molecules with remarkable accuracy before they are synthesized. The structural features of 1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethan-1-one have been analyzed using these tools, revealing potential interactions with various biological targets. For instance, the pyrimidine ring could interact with enzymes or receptors involved in metabolic pathways relevant to diseases such as cancer and inflammation.
In vitro studies have begun to explore the pharmacological profile of this compound and its derivatives. Initial assays suggest that modifications at the methylpyrimidine ring or the chloro-substituted phenyl group could lead to compounds with enhanced efficacy or selectivity. These findings align with broader trends in drug discovery, where rational design based on structural insights is becoming increasingly prevalent.
The synthesis of this compound involves sophisticated organic reactions that highlight the ingenuity of modern synthetic methodologies. The formation of the ethanone moiety and the integration of the pyrimidine and phenyl groups require precise control over reaction conditions. Advances in catalytic systems and green chemistry principles have made it possible to achieve these transformations with higher yields and reduced environmental impact.
Future research directions may focus on exploring the mechanism of action for any active derivatives derived from this compound. Understanding how these molecules interact with biological systems at a molecular level is crucial for optimizing their therapeutic potential. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry will be instrumental in unraveling these interactions.
The development of novel pharmaceuticals is often a multi-disciplinary endeavor, requiring collaboration between chemists, biologists, pharmacologists, and clinicians. The compound 1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethan-1-one (CAS No. 478047-64-2) exemplifies how interdisciplinary approaches can drive innovation in drug discovery. Its unique structure provides a foundation for exploring new therapeutic strategies that could address unmet medical needs.
In conclusion, this compound represents a promising candidate for further investigation in pharmaceutical research. Its structural features, combined with recent advancements in chemical biology and computational methods, position it as a valuable asset in the quest for novel therapeutics. As research continues to unfold, we can anticipate that derivatives of this molecule may contribute significantly to future medical breakthroughs.
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